molecular formula C16H21NO2 B2773457 Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate CAS No. 2344692-58-4

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate

Cat. No. B2773457
CAS RN: 2344692-58-4
M. Wt: 259.349
InChI Key: XKYOIFZPYIHIOA-SREVYHEPSA-N
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Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . This group is known for its steric bulk and its resistance to acid and base hydrolysis .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a suitable electrophile . The specific synthesis route would depend on the structure of the desired product .


Molecular Structure Analysis

Tert-butyl groups are known to be sterically bulky, which can influence the conformation and reactivity of the molecules they are part of . They can also affect the physical properties of the molecule, such as its solubility and melting point .


Physical And Chemical Properties Analysis

Tert-butyl groups can influence the physical and chemical properties of the compounds they are part of. For example, they can increase the steric bulk of the molecule, affect its polarity, and influence its solubility in different solvents .

Scientific Research Applications

Organic Optoelectronic Materials

Carbazole-based compounds, including Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate, play a crucial role in organic optoelectronic devices. Here’s why:

Photophysics and Excited-State Dynamics

Understanding the photophysical behavior of this compound is essential for its practical applications:

Biologically Active Precursor

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: (a derivative of EN300-6760106) serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Other Applications

While research is ongoing, consider exploring these additional applications:

Knötig, K. M., Gust, D., Lenzer, T., & Oum, K. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 4(2), 163–178. DOI: 10.3390/photochem4020010 Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Springer. Link

Mechanism of Action

The mechanism of action of a tert-butyl compound would depend on its specific structure and the context in which it is used. For example, some tert-butyl compounds are used as antioxidants, where they act by donating hydrogen atoms to free radicals .

Future Directions

Tert-butyl groups are widely used in organic synthesis and materials science, and research is ongoing to develop new methods for their incorporation into complex molecules and materials . Future directions in this field could include the development of more efficient synthesis methods, the design of new tert-butyl-containing materials with improved properties, and the exploration of new applications for these compounds .

properties

IUPAC Name

tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYOIFZPYIHIOA-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C/C=C\CC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate

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